molecular formula C7H12Cl2N2 B1424908 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 1251925-28-6

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B1424908
CAS No.: 1251925-28-6
M. Wt: 195.09 g/mol
InChI Key: YWFLIIWRONMBIJ-UHFFFAOYSA-N
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Description

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a 3-chloropropyl group and a methyl group attached to the pyrazole ring, with the hydrochloride salt form enhancing its solubility in water.

Scientific Research Applications

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine are known to interact with various receptors in the central nervous system

Mode of Action

It is likely that the compound interacts with its targets by binding to specific receptor sites, leading to changes in cellular function . The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets.

Biochemical Pathways

Similar compounds have been shown to affect various neurotransmitter systems in the brain The compound could potentially influence the synthesis, release, or reuptake of neurotransmitters, thereby affecting neuronal signaling

Pharmacokinetics

Similar compounds are known to readily cross the blood-brain barrier , suggesting that this compound may also have good central nervous system penetration

Result of Action

Based on the actions of similar compounds, it could potentially influence neuronal activity and neurotransmitter levels . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

The action, efficacy, and stability of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride could be influenced by various environmental factors. These could include the physiological environment (e.g., pH, temperature), the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The resulting pyrazole is then alkylated with 3-chloropropyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chloropropyl group.

    Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

    Formation of the hydrochloride salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the chloropropyl group, leading to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the chlorine atom.

    Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives or dechlorinated products.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloropropyl)-1H-pyrazole hydrochloride: Similar structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.

    4-(3-chloropropyl)-1-methyl-1H-imidazole hydrochloride: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

    4-(3-chloropropyl)-1-methyl-1H-triazole hydrochloride:

Uniqueness

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is unique due to its specific combination of a pyrazole ring, a 3-chloropropyl group, and a methyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chloropropyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-10-6-7(5-9-10)3-2-4-8;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLIIWRONMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-28-6
Record name 1H-Pyrazole, 4-(3-chloropropyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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